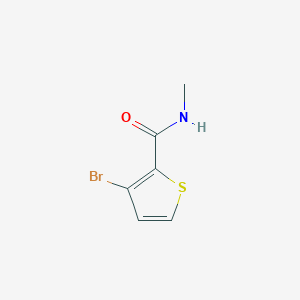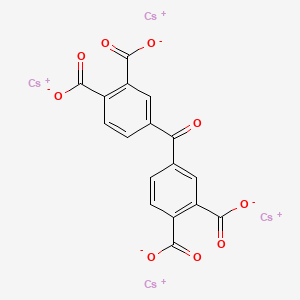
Tetracesium 4,4'-carbonyldiphthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetracesium 4,4’-carbonyldiphthalate: is a chemical compound with the molecular formula C17H11Cs4O9 It is a salt formed from the reaction of cesium ions with 4,4’-carbonyldiphthalic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of tetracesium 4,4’-carbonyldiphthalate typically involves the reaction of cesium salts with 4,4’-carbonyldiphthalic acid. The synthesis process includes two main steps:
Formation of Cesium Salt: Cesium salts react with 4,4’-carbonyldiphthalic acid to form the cesium salt of the acid.
Acidification: The cesium salt is then acidified under alkaline conditions to produce tetracesium 4,4’-carbonyldiphthalate.
Industrial Production Methods: Industrial production methods for tetracesium 4,4’-carbonyldiphthalate are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve precise control of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Tetracesium 4,4’-carbonyldiphthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: Substitution reactions can occur, where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Various halogens and other substituents can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry: Tetracesium 4,4’-carbonyldiphthalate is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the design of new drugs or as a tool in biochemical assays.
Medicine: The compound’s potential medicinal applications include its use as a component in drug formulations. Its interactions with biological targets are of particular interest in the development of new therapeutic agents.
Industry: In industrial applications, tetracesium 4,4’-carbonyldiphthalate is used in the production of advanced materials. Its properties make it suitable for use in coatings, adhesives, and other specialized products.
Mecanismo De Acción
The mechanism by which tetracesium 4,4’-carbonyldiphthalate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- Tetracesium 4,4’-carbonylbisphthalate
- Cesium 4,4’-carbonyldiphthalate
- Cesium 4,4’-carbonylbisphthalate
Comparison: Tetracesium 4,4’-carbonyldiphthalate is unique in its specific cesium content and structural configuration. Compared to similar compounds, it offers distinct properties that make it suitable for specialized applications. Its higher cesium content, for example, may enhance its reactivity and stability in certain reactions.
Propiedades
Número CAS |
68123-46-6 |
|---|---|
Fórmula molecular |
C17H6Cs4O9 |
Peso molecular |
885.8 g/mol |
Nombre IUPAC |
tetracesium;4-(3,4-dicarboxylatobenzoyl)phthalate |
InChI |
InChI=1S/C17H10O9.4Cs/c18-13(7-1-3-9(14(19)20)11(5-7)16(23)24)8-2-4-10(15(21)22)12(6-8)17(25)26;;;;/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26);;;;/q;4*+1/p-4 |
Clave InChI |
XGZNCPRMHCIOSP-UHFFFAOYSA-J |
SMILES canónico |
C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].[Cs+].[Cs+].[Cs+].[Cs+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B13779842.png)

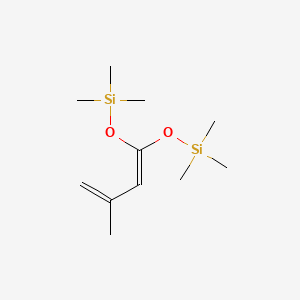
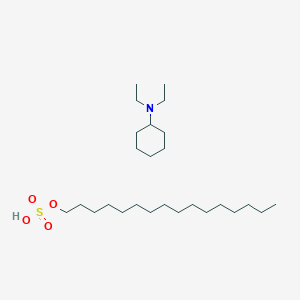
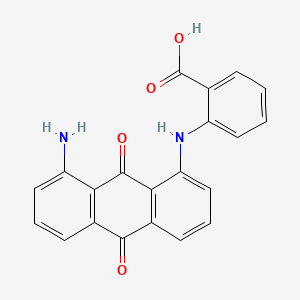
![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethoxyphenyl]-](/img/structure/B13779859.png)
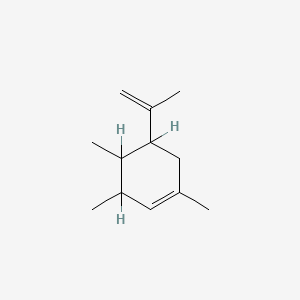

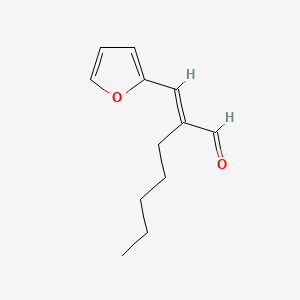
![4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B13779876.png)
